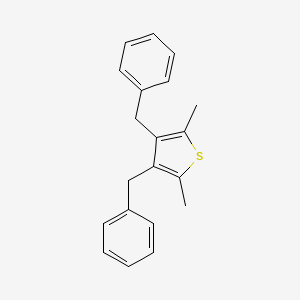
3,4-Dibenzyl-2,5-dimethylthiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dibenzyl-2,5-dimethylthiophene is an organic compound with the molecular formula C20H20S. It belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. Thiophenes are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications.
准备方法
The synthesis of 3,4-dibenzyl-2,5-dimethylthiophene typically involves the reaction of 2,5-dimethylthiophene with benzyl halides under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
化学反应分析
3,4-Dibenzyl-2,5-dimethylthiophene undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo electrophilic substitution reactions, where the benzyl groups can be replaced by other substituents under appropriate conditions.
科学研究应用
3,4-Dibenzyl-2,5-dimethylthiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Industry: It is used in the production of advanced materials and as a precursor in organic synthesis.
作用机制
The mechanism of action of 3,4-dibenzyl-2,5-dimethylthiophene involves its interaction with molecular targets such as DNA. The compound can intercalate into the DNA structure, causing damage and potentially leading to mutations. This property is being explored for its potential use in cancer research and treatment .
相似化合物的比较
3,4-Dibenzyl-2,5-dimethylthiophene can be compared with other thiophene derivatives such as:
2,5-Dimethylthiophene: Lacks the benzyl groups and has different reactivity and applications.
3,4-Dibromo-2,5-dimethylthiophene: Contains bromine atoms instead of benzyl groups, leading to different chemical properties and uses.
3,4-Di-tert-butyl-2,5-dimethylthiophene: Substituted with tert-butyl groups, which affect its steric and electronic properties.
These comparisons highlight the unique properties of this compound, particularly its potential for DNA interaction and its use in pharmaceutical research.
属性
CAS 编号 |
91377-93-4 |
|---|---|
分子式 |
C20H20S |
分子量 |
292.4 g/mol |
IUPAC 名称 |
3,4-dibenzyl-2,5-dimethylthiophene |
InChI |
InChI=1S/C20H20S/c1-15-19(13-17-9-5-3-6-10-17)20(16(2)21-15)14-18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3 |
InChI 键 |
DDJBGPQXEWCNCR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(S1)C)CC2=CC=CC=C2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


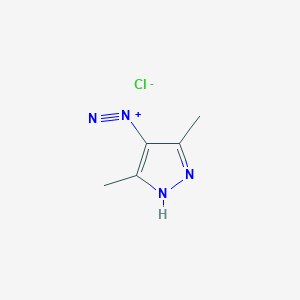

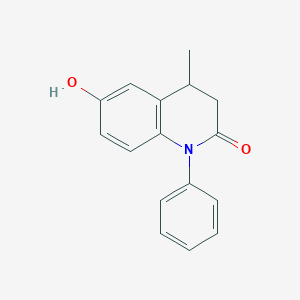

![1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one](/img/structure/B14354633.png)
![2-[(4-Bromoanilino)methylidene]naphthalen-1(2H)-one](/img/structure/B14354641.png)
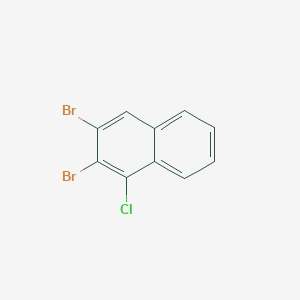
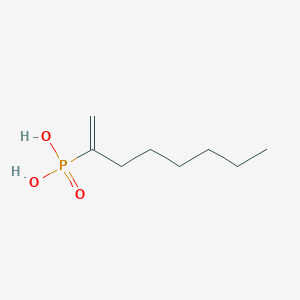
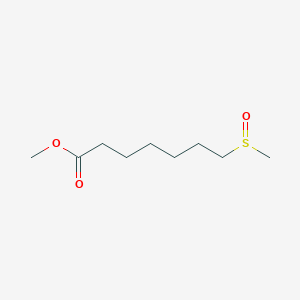

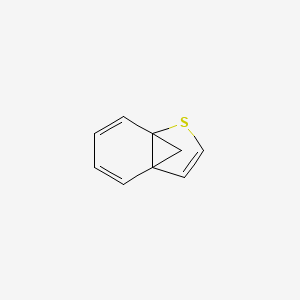
![2,5-Dichloro-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane](/img/structure/B14354684.png)
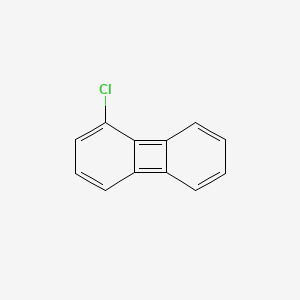
![Butyl (2E)-[(4-methoxyphenyl)imino]acetate](/img/structure/B14354707.png)
